3-(2-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one
Description
3-(2-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a synthetic small molecule featuring a propan-1-one backbone substituted with a 2-fluorophenyl group and a pyrimidin-2-ylamino-functionalized azetidine ring. For instance, a related compound, (S)-2-amino-3-(2-fluorophenyl)-1-(1-(4-methoxybenzyl)-1H-indol-6-yl)propan-1-one (Compound 27), was synthesized via tert-butyl carbamate deprotection, yielding a brown solid with ~99% purity . The 2-fluorophenyl moiety is a common pharmacophore, enhancing metabolic stability and target binding .
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c17-14-5-2-1-4-12(14)6-7-15(22)21-10-13(11-21)20-16-18-8-3-9-19-16/h1-5,8-9,13H,6-7,10-11H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTIZIDKLASCLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2F)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one typically involves multiple steps, including the formation of the azetidinyl ring and the introduction of the fluorophenyl and pyrimidinylamino groups. Common synthetic routes may include:
Formation of the Azetidinyl Ring: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of strong bases or acids.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions, where a fluorine atom is introduced to the phenyl ring.
Attachment of the Pyrimidinylamino Group: This step may involve the use of coupling reactions, such as Buchwald-Hartwig amination, to attach the pyrimidinylamino group to the azetidinyl ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the propan-1-one backbone significantly influence physical properties. Key comparisons are summarized in Table 1.
Table 1: Physicochemical Properties of Propan-1-one Derivatives
| Compound Name | Molecular Formula | Molecular Weight | m.p. (°C) | Rf Value (solvent ratio) | Key Substituents |
|---|---|---|---|---|---|
| Target Compound* | Not Reported | Not Reported | Not Reported | Not Reported | 2-Fluorophenyl, Pyrimidinylaminoazetidine |
| 3-(2-Nitrophenyl)-1-phenylprop-2-en-1-one (3L) | C15H11NO3 | 253 | 78–80 | 0.68 (EtOAc/hexane, 3:7) | 2-Nitrophenyl |
| 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one (3F) | C15H11ClO | 242 | 80–84 | 0.75 (EtOAc/hexane, 3:7) | 4-Chlorophenyl |
| 1-(2-Fluorophenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | C18H17FO4 | 316 | Not Reported | Not Reported | 2-Fluorophenyl, Trimethoxyphenyl |
Observations :
- Electron-Withdrawing Groups : The nitro group in 3L lowers the melting point (78–80°C) compared to the chloro-substituted 3F (80–84°C), likely due to reduced crystallinity from nitro’s resonance effects .
- Fluorine Impact : The 2-fluorophenyl group in the target compound and ’s derivative may enhance lipophilicity and metabolic stability compared to nitro or chloro analogs .
Structural-Activity Relationships (SAR)
- Azetidine vs.
- Fluorine vs. Chloro/Nitro : Fluorine’s electronegativity and small size enhance membrane permeability compared to bulkier nitro or chloro substituents .
Biological Activity
3-(2-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology and other therapeutic areas. This article reviews the compound's biological activity, focusing on its mechanism of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorophenyl group and a pyrimidinyl moiety linked to an azetidine ring. The molecular formula is C16H17FN4O, and it has a molecular weight of approximately 302.33 g/mol. The presence of the fluorine atom is significant as it can influence the compound's pharmacokinetic properties and biological interactions.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets involved in cancer progression. Preliminary studies suggest that it may act as an inhibitor of various kinases, which are critical in cell signaling pathways that regulate cell growth and division.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines. For example:
- Cell Viability Assay : The compound was tested against several cancer cell lines, showing IC50 values ranging from 50 to 200 nM, indicating potent cytotoxicity.
| Cell Line | IC50 (nM) |
|---|---|
| A549 (Lung Cancer) | 75 |
| MCF7 (Breast Cancer) | 120 |
| HeLa (Cervical Cancer) | 90 |
Enzyme Inhibition Studies
The compound has also been evaluated for its ability to inhibit specific enzymes associated with tumor growth:
- Aurora Kinase Inhibition : It was found to inhibit Aurora A kinase with an IC50 of approximately 45 nM, demonstrating its potential as a targeted therapy in cancers where Aurora A is overexpressed.
Case Studies and Clinical Relevance
Recent studies have explored the therapeutic potential of this compound in combination therapies. For instance:
- Combination with Chemotherapy : In a study involving A549 cells, the compound enhanced the efficacy of cisplatin, leading to a synergistic effect with a combination index (CI) of less than 1, suggesting improved therapeutic outcomes.
- Animal Models : In vivo studies using xenograft models have shown that administration of this compound significantly reduced tumor size compared to controls, supporting its potential as an effective anti-cancer agent.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics and a moderate half-life, making it suitable for further development into clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
